Synthesis and Isolation of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Methodological Whitepaper
Synthesis and Isolation of 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride: A Methodological Whitepaper
Executive Summary & Rationale
The compound 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride (CAS 1258651-07-8) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[]. Featuring a molecular weight of 211.13 g/mol [], it combines the privileged 1,4-diazepane (homopiperazine) scaffold—known for enhancing metabolic stability and modulating the physicochemical properties of CNS-active agents[2]—with a terminal alkyne moiety. This structural profile makes it an ideal precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, facilitating the rapid assembly of PROTAC linkers, fluorophore bioconjugates, and complex structure-activity relationship (SAR) libraries[2].
This whitepaper details a robust, three-step synthetic protocol designed for high-yield isolation of the target compound. By emphasizing thermodynamic control and phase-separation logic, the protocol functions as a self-validating system , ensuring that successful reaction progression is confirmed via real-time physical indicators (e.g., gas evolution, selective precipitation) rather than relying solely on post-reaction chromatography.
Mechanistic Pathway & Retrosynthetic Analysis
The primary challenge in synthesizing asymmetrically substituted homopiperazines is the desymmetrization of the highly nucleophilic 1,4-diazepane core. Symmetrical diamines are prone to over-alkylation or double-protection.
To circumvent this, our synthetic strategy relies on three distinct phases:
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Statistical Mono-Protection: Utilizing a stoichiometric imbalance and low temperatures to favor the mono-Boc protected intermediate[2].
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Electrophilic N-Alkylation: Exploiting the remaining secondary amine's nucleophilicity via an SN2 reaction with propargyl bromide, buffered by a mild base to prevent alkyne isomerization[3].
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Anhydrous Deprotection & Salt Formation: Cleaving the acid-labile Boc group using anhydrous HCl. This specific choice of reagent drives the reaction entropically (via CO2 and isobutylene gas evolution) and yields the highly stable dihydrochloride salt directly as a precipitate[4].
Synthetic workflow for 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc Protection)
Objective: Desymmetrize 1,4-diazepane to yield the mono-protected intermediate.
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Procedure: Dissolve 1,4-diazepane (3.0 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert argon atmosphere. Dissolve di-tert-butyl dicarbonate (Boc2O, 1.0 equivalent) in a separate volume of DCM and add dropwise via an addition funnel over 2 hours. Allow the reaction to slowly warm to room temperature and stir for 12 hours. Transfer the mixture to a separatory funnel and wash vigorously with deionized water (3 × 50 mL). Extract the organic layer, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a pale yellow oil.
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Causality & Self-Validation: The 3:1 stoichiometric ratio and 0 °C dropwise addition are critical to suppress the activation energy required for the second acylation event, thereby minimizing di-Boc formation[2]. The aqueous wash serves as a self-validating purification step: the unreacted 1,4-diazepane is highly water-soluble and partitions entirely into the aqueous phase, while the mono-Boc product's increased lipophilicity retains it in the organic phase.
Step 2: Synthesis of tert-Butyl 4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxylate
Objective: Alkylate the free secondary amine with a propargyl group.
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Procedure: Suspend potassium carbonate (K2CO3, 2.0 equivalents) in anhydrous acetonitrile (ACN). Add the 1-Boc-1,4-diazepane (1.0 equivalent) generated in Step 1. Dropwise, add propargyl bromide (80% wt. in toluene, 1.1 equivalents). Heat the suspension to 60 °C and stir for 8 hours. Cool to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH, 95:5) to isolate the product.
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Causality & Self-Validation: Acetonitrile is selected for its optimal dielectric constant, which stabilizes the SN2 transition state[3]. K2CO3 acts as an insoluble, mild base that neutralizes the generated HBr without being strong enough to trigger the isomerization of the terminal alkyne into an internal allene. The precipitation of KBr salts during the reaction visually validates the progression of the alkylation.
Step 3: Deprotection to 1-(Prop-2-yn-1-yl)-1,4-diazepane Dihydrochloride
Objective: Cleave the Boc group and isolate the final compound as a stable salt.
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Procedure: Dissolve the intermediate from Step 2 in a minimum volume of anhydrous diethyl ether. Submerge the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10.0 equivalents). Remove the ice bath and stir at room temperature for 4 hours. A dense white precipitate will form. Filter the solid under a nitrogen blanket, wash thoroughly with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.
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Causality & Self-Validation: Aqueous deprotection (e.g., TFA followed by basic workup) is avoided because the resulting unprotected diamine is highly water-soluble and difficult to extract[4]. By using anhydrous HCl in dioxane, the reaction acts as a thermodynamic sink. The cleavage generates CO2 and isobutylene gas (visual bubbling validates the deprotection), and the resulting diamine immediately protonates to form a dihydrochloride salt. Because this salt is completely insoluble in the ether/dioxane mixture, it precipitates out, driving the equilibrium to 100% conversion and allowing isolation by simple filtration without chromatography[4].
Quantitative Data & Yield Optimization
The following table summarizes the optimized reaction parameters, expected yields, and the critical control parameters required to achieve reproducible results.
| Reaction Step | Reagents & Equivalents | Temp / Time | Expected Yield | Critical Control Parameter |
| 1. Mono-Protection | 1,4-Diazepane (3.0 eq)Boc2O (1.0 eq) | 0 °C → RT12 hours | 85 - 90% | Dropwise addition at 0 °C to prevent di-Boc formation. |
| 2. N-Alkylation | 1-Boc-diazepane (1.0 eq)Propargyl Br (1.1 eq)K2CO3 (2.0 eq) | 60 °C8 hours | 75 - 82% | Use of mild base (K2CO3) to prevent alkyne isomerization. |
| 3. Deprotection | Boc-intermediate (1.0 eq)4M HCl/Dioxane (10.0 eq) | 0 °C → RT4 hours | > 95% | Strict anhydrous conditions to ensure complete salt precipitation. |
Analytical Validation
To confirm the integrity of the self-validating system, the isolated white solid must be subjected to analytical verification.
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Mass Spectrometry (ESI-MS): The theoretical exact mass for the free base (C8H14N2) is 138.12 Da. ESI-MS in positive mode should yield a dominant [M+H]+ peak at m/z 139.1 .
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Nuclear Magnetic Resonance (1H NMR, 400 MHz, D2O):
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~3.0 ppm (t, 1H): Confirms the presence of the terminal alkyne proton.
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~4.0 ppm (d, 2H): Confirms the propargyl CH2 group adjacent to the nitrogen.
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3.4 - 3.8 ppm (m, 10H): Represents the methylene protons of the homopiperazine ring, shifted downfield due to protonation of the nitrogens in the dihydrochloride salt state.
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Downstream Applications
The isolated 1-(Prop-2-yn-1-yl)-1,4-diazepane dihydrochloride serves as a critical junction in modular drug design. The terminal alkyne and the secondary amine can be orthogonally derivatized to build complex pharmacophores.
Bifunctional utility of the synthesized diazepane core in modular drug design.
References
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BocSci. CAS 1258651-07-8 1-(prop-2-yn-1-yl)-1,4-diazepane dihydrochloride.
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Benchchem. 1-(Naphthalene-1-carbonyl)-1,4-diazepane | 169448-77-5 | Benchchem. 2
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National Institutes of Health (PMC). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. 3
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Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. 4
